2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
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Overview
Description
2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves multiple steps. One common method includes the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is typically carried out in dichloromethane at room temperature.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The starting raw materials are readily available, and the synthesis route is designed to minimize the production of byproducts, making it favorable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions are various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its specific structural features and the presence of multiple fluorine atoms, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C12H13ClF3N3O |
---|---|
Molecular Weight |
307.70 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C12H12F3N3O.ClH/c13-8-1-2-9(11(15)10(8)14)18-6-7-5-16-3-4-17(7)12(18)19;/h1-2,7,16H,3-6H2;1H |
InChI Key |
QRRYVZAPOFPCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=C(C(=C(C=C3)F)F)F.Cl |
Origin of Product |
United States |
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